molecular formula C15H26Cl2N2 B1424723 N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride CAS No. 1219980-74-1

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride

Cat. No.: B1424723
CAS No.: 1219980-74-1
M. Wt: 305.3 g/mol
InChI Key: WFQHOGWMHNZUGE-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and neuroscience. With a molecular formula of C15H26Cl2N2 and a molecular weight of 305.29 g/mol , this compound is supplied with a purity of 95% and should be stored sealed in a dry, ambient environment to maintain stability . The provided CAS number is 1219980-74-1 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Compounds featuring piperidine and N-benzyl-N-methyl motifs are frequently investigated as building blocks for the synthesis of more complex molecules and are often explored for their potential interactions with central nervous system targets . Piperidine-based structures are commonly studied for their affinity towards neurotransmitter receptors and enzymes, showing relevance in research related to cognitive function and neurodegenerative conditions . Researchers value this compound as a versatile intermediate for constructing pharmacologically relevant scaffolds.

Properties

IUPAC Name

N-benzyl-N-methyl-2-piperidin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15;;/h2-4,7-8,15-16H,5-6,9-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHOGWMHNZUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with n-methyl-2-(2-piperidinyl)-1-ethanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications in scientific research, particularly in the following areas:

Pharmacology

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride has been identified as a potential modulator of neurotransmitter systems, particularly in relation to:

  • Dopaminergic Pathways : Initial studies suggest that this compound may influence dopamine receptor activity, which is crucial in treating neuropsychiatric disorders.
  • Serotonergic Systems : The compound shows promise in modulating serotonin receptors, which could lead to applications in treating depression and anxiety disorders .

Neuropharmacology

Research indicates that this compound may possess antidepressant properties due to its interaction with serotonin receptors. Modifications to its structure have been shown to enhance binding affinity for specific receptor subtypes, suggesting pathways for developing new antidepressants.

Anticancer Research

Recent studies have explored the cytotoxic effects of piperidine derivatives, including this compound. It has demonstrated the ability to induce apoptosis and inhibit tumor growth across various cancer cell lines, indicating its potential as an anticancer agent .

Anticonvulsant Efficacy

Research has indicated that the compound may exhibit anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. Preliminary findings suggest it may modulate GABAergic transmission, which is critical for seizure control.

Antidepressant Activity

A study conducted on modified versions of this compound highlighted its increased efficacy at serotonin receptors, paving the way for its use in developing novel antidepressants.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamineSimilar piperidine structureDifferent receptor interaction profile
N-Methyl-N-(3-pyridinyl)methanamine hydrochlorideContains a pyridine ringPotential use in anti-inflammatory therapies
N-Benzyl-N-(4-fluorophenyl)-N-methylamineFluorinated phenyl groupIncreased potency in certain receptor interactions

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents : The benzyl group in the main compound may enhance lipophilicity and receptor binding compared to pyridine (Betahistine) or phenyl (ARL 15896AR) analogs .

Molecular Weight : Higher molecular weight (305.29 g/mol) suggests extended pharmacokinetics relative to simpler analogs like Betahistine (209.12 g/mol) .

Pharmacological and Functional Comparisons

  • Neuroprotective Potential: ARL 15896AR, a pyridine-containing dihydrochloride, demonstrated efficacy in reducing cortical infarct volume in ischemic models, suggesting that the main compound’s piperidine-benzyl structure could similarly target NMDA receptors or other neurological pathways .
  • Structural Simplification : N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride lacks the benzyl group, reducing steric hindrance but possibly diminishing target specificity compared to the main compound .

Biological Activity

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that include a benzyl group and a piperidine ring, which are known to influence its interaction with biological targets.

  • Chemical Formula : C₁₅H₂₆Cl₂N₂
  • CAS Number : 1219961-22-4
  • Molecular Weight : 303.30 g/mol
  • Structure : The compound consists of a piperidine moiety attached to a benzyl group, contributing to its lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures often exhibit affinity for:

  • Dopamine Receptors : Potentially influencing dopaminergic signaling pathways, which are crucial in the treatment of neurological disorders.
  • Serotonin Receptors : Affecting mood regulation and anxiety responses.
  • Norepinephrine Transporters : Modulating adrenergic signaling, which can impact cardiovascular functions.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds. While specific data on this compound is limited, structural analogs have shown promising results against viral infections, particularly Ebola virus. For instance, derivatives with similar piperidine structures exhibited effective concentrations (EC50 values) in the micromolar range against viral pseudotypes .

Anticancer Potential

The compound's ability to modulate cell signaling pathways suggests potential anticancer activity. Research indicates that piperidine derivatives can inhibit smooth muscle proliferation and inflammatory responses associated with cancer progression . This mechanism may involve the modulation of specific growth factor receptors and intracellular signaling cascades.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study on related piperidine derivatives showed significant effects on neurotransmitter modulation, suggesting potential applications in treating neurodegenerative diseases .
  • Inflammatory Response Modulation :
    • Compounds similar to this compound have been reported to inhibit inflammatory responses in endothelial cells, indicating their potential in treating vascular diseases such as atherosclerosis .
  • Selectivity and Toxicity Profiles :
    • In vitro assays have demonstrated varying selectivity indices for similar compounds, highlighting the importance of structural modifications for enhancing efficacy while minimizing toxicity .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameEC50 (µM)Selectivity IndexBiological Activity
Compound A0.27358Antiviral
Compound B1.05Not specifiedAnticancer
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or reductive amination strategies, leveraging precursors like 2-(piperidin-2-yl)ethylamine derivatives. Key parameters include solvent polarity (e.g., DMF for high solubility), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (50–80°C for balanced kinetics). Post-synthesis, salt formation with HCl ensures dihydrochloride stability. Monitor purity via HPLC (C18 columns, 0.1% TFA in H₂O/MeCN gradients) and characterize intermediates with FT-IR (amine N-H stretches at ~3300 cm⁻¹) .

Q. How can researchers distinguish this compound from structurally similar impurities during synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC-MS : Detect impurities like N-methylated byproducts or benzyl-group oxidation derivatives using retention time shifts and mass-to-charge ratios.
  • 1H/13C NMR : Identify stereochemical differences (e.g., piperidine ring conformation) via coupling constants and chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm).
  • X-ray crystallography : Resolve ambiguities in molecular packing or counterion interactions using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for adrenergic or dopaminergic receptors) due to the compound’s tertiary amine and aromatic moieties. Use fluorescence polarization for real-time interaction analysis with GPCRs. For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots with acetylcholinesterase) and validate via IC₅₀ calculations .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition thresholds (e.g., >150°C).
  • pH Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 3–5 for salt stability).
  • Hygroscopicity Testing : Monitor water absorption in controlled humidity chambers (e.g., 40–75% RH) to prevent deliquescence .

Q. What strategies can resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Force Field Refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better model protonation states of the piperidine nitrogen.
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., monoamine oxidases) and compare electron density maps with docking poses.
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences using alchemical transformations in software like Schrodinger .

Q. How can impurity profiles be mapped for regulatory compliance, and what reference standards are applicable?

  • Methodological Answer : Use EP/USP impurity standards (e.g., Betahistine dihydrochloride Imp. C ) as benchmarks. Develop a gradient HPLC method with diode-array detection (DAD) to separate and quantify:

  • Process-Related Impurities : Unreacted benzyl halides or N-methylation byproducts.
  • Degradants : Hydrolysis products (e.g., free piperidine) under forced degradation (e.g., 0.1M HCl, 40°C).
  • Cross-validate with LC-QTOF-MS for structural elucidation .

Q. What experimental and computational approaches can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzyl group (e.g., para-substituted halogens) or piperidine ring (e.g., spiro-fused derivatives) and test bioactivity.
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned conformers.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the piperidine nitrogen) using Discovery Studio .

Q. How can researchers address discrepancies in crystallographic data versus solution-state NMR configurations?

  • Methodological Answer :

  • Dynamic NMR : Probe ring-flipping kinetics of the piperidine moiety in D₂O to estimate energy barriers.
  • NOESY/ROESY : Detect through-space correlations in solution to compare with crystal packing distances.
  • DFT Calculations : Optimize gas-phase and solvated geometries (e.g., B3LYP/6-31G*) to reconcile differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
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N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.